Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)-
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Overview
Description
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxy-3-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonate esters.
Reduction: Amines.
Substitution: Nitrobenzenes, halobenzenes, and sulfonated benzenes.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to various biological effects. This inhibition can disrupt cellular processes, making the compound effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Known for its use as an antimicrobial agent.
N-Ethyl-4-methylbenzenesulfonamide: Used in the synthesis of dyes and as a plasticizer.
Uniqueness
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62918-97-2 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-hydroxy-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(17,18)15(16)13-5-3-4-12(2)10-13/h3-10,16H,1-2H3 |
InChI Key |
LOIMIKLMMUTPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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